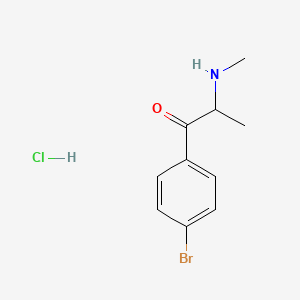

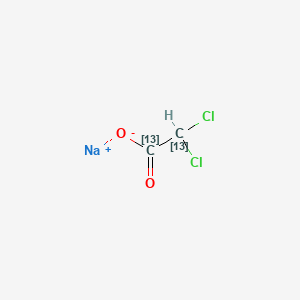

4-Bromomethcathinone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

4-Bromomethcathinone hydrochloride, also known as 4-BMC or Brephedrone, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of serotonin and norepinephrine in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

As a serotonin and norepinephrine reuptake inhibitor , 4-BMC binds to these transporters and inhibits their function . This inhibition prevents the reuptake of serotonin and norepinephrine into the presynaptic neuron, resulting in an increased concentration of these neurotransmitters in the synaptic cleft. The increased levels of serotonin and norepinephrine enhance their signaling, leading to various physiological effects .

Biochemical Pathways

It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple downstream pathways related to mood regulation, alertness, and other cognitive functions .

Pharmacokinetics

Like other cathinones, it is likely that 4-bmc is rapidly absorbed and distributed in the body following administration .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by 4-BMC leads to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced mood, increased alertness, and other cognitive effects . 4-bmc acts more like an antidepressant than a stimulant .

Analyse Biochimique

Biochemical Properties

4-Bromomethcathinone hydrochloride interacts with serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This interaction alters the concentration of these neurotransmitters in the synaptic cleft, influencing the transmission of signals across neurons .

Cellular Effects

The inhibition of serotonin and norepinephrine reuptake by this compound can influence various cellular processes. It can affect cell signaling pathways related to these neurotransmitters, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to serotonin and norepinephrine transporters, inhibiting their function . This binding interaction can lead to changes in gene expression related to neurotransmitter function and metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-bromométhcathinone (chlorhydrate) implique généralement la bromation de la méthcathinone. Le processus commence par la synthèse de la méthcathinone, qui est ensuite soumise à une bromation à l'aide de brome ou d'un réactif contenant du brome dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau bas pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle du 4-bromométhcathinone (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont conduites dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin d'assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-bromométhcathinone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le 4-bromométhcathinone (chlorhydrate) est principalement utilisé comme matériau de référence analytique dans la recherche scientifique. Il est utilisé en chimie légale et en toxicologie pour l'identification et l'analyse des cathinones synthétiques dans les matériaux saisis. De plus, il est utilisé en spectrométrie de masse et dans d'autres techniques analytiques pour calibrer les instruments et valider les méthodes .

Mécanisme d'action

Le 4-bromométhcathinone (chlorhydrate) exerce ses effets en inhibant la recapture de la sérotonine et de la noradrénaline, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cette action est similaire à celle de certains antidépresseurs. Le composé se lie aux transporteurs de la sérotonine et de la noradrénaline, bloquant leur fonction et empêchant la réabsorption de ces neurotransmetteurs dans le neurone présynaptique .

Applications De Recherche Scientifique

4-Bromomethcathinone (hydrochloride) is primarily used as an analytical reference material in scientific research. It is employed in forensic chemistry and toxicology for the identification and analysis of synthetic cathinones in seized materials. Additionally, it is used in mass spectrometry and other analytical techniques to calibrate instruments and validate methods .

Comparaison Avec Des Composés Similaires

Le 4-bromométhcathinone (chlorhydrate) est similaire à d'autres cathinones synthétiques telles que :

- 4-chlorométhcathinone

- 4-éthylméthcathinone

- 3-chlorométhcathinone

- 4-fluoro-α-pyrrolidinopentiophénone

- 4-méthoxy-α-pyrrolidinopentiophénone

Ces composés présentent des similitudes structurelles et présentent des effets pharmacologiques similaires, mais le 4-bromométhcathinone (chlorhydrate) est unique dans sa substitution spécifique en brome, qui renforce sa puissance au niveau des transporteurs de la recapture de la sérotonine .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-27-6 |

Source

|

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)